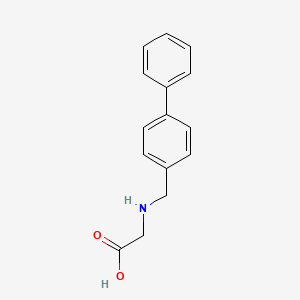

N-(biphenyl-4-ylmethyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(biphenyl-4-ylmethyl)glycine is an organic compound that features a glycine molecule substituted with a biphenyl-4-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(biphenyl-4-ylmethyl)glycine typically involves the reaction of biphenyl-4-ylmethylamine with glycine or its derivatives. One common method includes the use of chloroacetic acid ammonolysis, where chloroacetic acid reacts with ammonia to form glycine, which is then coupled with biphenyl-4-ylmethylamine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: N-(biphenyl-4-ylmethyl)glycine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .

Applications De Recherche Scientifique

Pharmacological Applications

1. Glycine Transporter Inhibition

One of the primary applications of N-(biphenyl-4-ylmethyl)glycine is as an inhibitor of glycine transporters. Glycine transporters are critical in regulating synaptic glycine levels, which play a significant role in neurotransmission within the central nervous system. Inhibiting these transporters can enhance glycinergic signaling, which has implications for treating various neurological disorders.

- Neurological Disorders : Research indicates that glycine transporter inhibitors can be beneficial in conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases. By increasing glycine availability at synapses, these compounds may improve symptoms associated with these conditions .

2. Antioxidant Properties

Studies have suggested that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration . The ability to scavenge free radicals and reduce cellular damage positions this compound as a potential therapeutic agent in oxidative stress-related pathologies.

Case Studies

Case Study 1: GlyT1 Inhibitors

A series of studies have focused on the development of glycine transporter 1 (GlyT1) inhibitors derived from high-throughput screening hits. One notable compound demonstrated excellent oral bioavailability and improved cognitive function in animal models . The structural modifications leading to enhanced activity provide insights into how this compound can be optimized for better pharmacological outcomes.

Case Study 2: Antioxidant Efficacy

Research evaluating new nitrogen compounds, including those with biphenyl structures, revealed significant antioxidant activity. These compounds showed protective effects against oxidative stress-induced cell death . This finding supports the potential application of this compound in developing therapeutic agents aimed at mitigating oxidative damage.

Comparative Data Table

Mécanisme D'action

The mechanism of action of N-(biphenyl-4-ylmethyl)glycine involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, modulating their activity. The biphenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the glycine moiety can participate in hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

- N-(biphenyl-4-ylmethyl)alanine

- N-(biphenyl-4-ylmethyl)valine

- N-(biphenyl-4-ylmethyl)leucine

Comparison: N-(biphenyl-4-ylmethyl)glycine is unique due to its specific substitution pattern and the presence of the glycine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Activité Biologique

N-(biphenyl-4-ylmethyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships, and relevant case studies that highlight its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly receptors and enzymes. The biphenyl moiety enhances the compound's binding affinity to hydrophobic pockets in proteins, while the glycine group facilitates hydrogen bonding and other interactions critical for biological activity. This dual functionality allows the compound to modulate various signaling pathways within biological systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile. Comparative studies with similar compounds, such as N-(biphenyl-4-ylmethyl)alanine and N-(biphenyl-4-ylmethyl)valine, reveal that the unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Comparison Table

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Glycine moiety enhances binding | Modulates receptor/enzyme activity |

| N-(biphenyl-4-ylmethyl)alanine | Amino acid side chain | Varies in reactivity |

| N-(biphenyl-4-ylmethyl)valine | Branched side chain | Different binding characteristics |

Case Studies and Research Findings

- GlyT1 Inhibition : A study evaluated a series of compounds related to glycine transporters, where derivatives of biphenyl compounds were tested for their inhibitory effects on GlyT1. Results indicated that modifications to the biphenyl structure could significantly enhance inhibitory potency, suggesting a promising avenue for developing treatments for neurological conditions .

- Neuroprotective Effects : In preclinical models, this compound demonstrated neuroprotective effects by modulating excitatory neurotransmission. This activity was linked to its ability to inhibit glycine transporters, thereby increasing synaptic glycine levels and enhancing inhibitory neurotransmission .

- Pharmacokinetic Profile : Pharmacokinetic studies showed that modifications to the biphenyl structure improved oral bioavailability and central nervous system penetration, making it a suitable candidate for further development in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-[(4-phenylphenyl)methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)11-16-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZQKRNNHNPJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.